molecular formula C10H11ClF3NO2 B6240630 (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 499995-66-3

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No. B6240630
CAS RN: 499995-66-3
M. Wt: 269.6
InChI Key:
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Description

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride, also known as 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride or 3-APMPA hydrochloride, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and other polar solvents. 3-APMPA hydrochloride has been used in numerous laboratory experiments, and its properties have been studied extensively.

Scientific Research Applications

3-APMPA hydrochloride has numerous applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in neurotransmission. 3-APMPA hydrochloride has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. In addition, 3-APMPA hydrochloride has been used in studies of the effects of drugs on the musculoskeletal system and in studies of the effects of drugs on the immune system.

Mechanism of Action

The mechanism of action of 3-APMPA hydrochloride is not fully understood. However, it is believed that 3-APMPA hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme plays an important role in the breakdown of the neurotransmitter acetylcholine. When 3-APMPA hydrochloride binds to the enzyme, it prevents the enzyme from breaking down acetylcholine, which results in increased levels of acetylcholine in the body. This can lead to a variety of effects, depending on the type of drug being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APMPA hydrochloride depend on the type of drug being studied. In general, 3-APMPA hydrochloride can cause an increase in the levels of acetylcholine, which can lead to increased neurotransmission and increased muscle contractility. In addition, 3-APMPA hydrochloride can cause an increase in the levels of other neurotransmitters, such as dopamine and serotonin. These increases can lead to a variety of effects, depending on the type of drug being studied.

Advantages and Limitations for Lab Experiments

3-APMPA hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for many experiments. In addition, 3-APMPA hydrochloride is soluble in water and other polar solvents, making it easy to use in a variety of experiments. However, 3-APMPA hydrochloride can be toxic in high concentrations, so it is important to use the appropriate safety precautions when working with this compound.

Future Directions

There are numerous potential future directions for the use of 3-APMPA hydrochloride in scientific research. One potential direction is to explore the effects of 3-APMPA hydrochloride on other neurotransmitters, such as serotonin and dopamine. In addition, 3-APMPA hydrochloride could be used to study the effects of drugs on the cardiovascular system, the musculoskeletal system, and the immune system. Finally, 3-APMPA hydrochloride could be used to study the effects of drugs on the development of cancer cells, as well as the effects of drugs on the development of neurological disorders.

Synthesis Methods

3-APMPA hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride[4-(trifluoromethyl)phenyl]propanoic acid with hydrochloric acid. This reaction yields a white crystalline solid with a purity of greater than 99%. Other methods for synthesizing 3-APMPA hydrochloride include the reaction of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride[4-(trifluoromethyl)phenyl]propanoic acid with sodium hydroxide, the reaction of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride[4-(trifluoromethyl)phenyl]propanoic acid with sodium hypochlorite, and the reaction of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride[4-(trifluoromethyl)phenyl]propanoic acid with sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-trifluoromethylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-trifluoromethylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-(4-trifluoromethylphenyl)-3-oxopropanenitrile.", "Step 2: Reduction of 3-(4-trifluoromethylphenyl)-3-oxopropanenitrile with sodium borohydride in ethanol to form (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanenitrile.", "Step 3: Hydrolysis of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanenitrile with hydrochloric acid to form (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid.", "Step 4: Formation of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride by reacting (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid with hydrochloric acid in water and acetic acid." ] }

CAS RN

499995-66-3

Product Name

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.6

Purity

95

Origin of Product

United States

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